2-Methyloxolane-3-carbohydrazide
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Overview
Description
2-Methyloxolane-3-carbohydrazide is a chemical compound that belongs to the class of oxolane derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyloxolane-3-carbohydrazide typically involves the reaction of 2-methyloxolane with hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the carbohydrazide derivative. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high throughput. The process is designed to minimize waste and maximize the efficiency of raw material usage. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methyloxolane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and various substituted oxolane compounds. These products have diverse applications in different fields of research and industry .
Scientific Research Applications
2-Methyloxolane-3-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyloxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A related compound used as a solvent and in the synthesis of other chemicals.
2-Methyltetrahydrofuran: Another oxolane derivative with similar applications in green chemistry and industrial processes.
Uniqueness
Unlike its similar compounds, it has shown promising results in biological research, making it a compound of interest for further studies .
Properties
IUPAC Name |
2-methyloxolane-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-5(2-3-10-4)6(9)8-7/h4-5H,2-3,7H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMNWXWTRCEVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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